molecular formula C11H14O2 B2605584 5-Butyl-2-hydroxybenzaldehyde CAS No. 77635-19-9

5-Butyl-2-hydroxybenzaldehyde

Cat. No. B2605584
CAS RN: 77635-19-9
M. Wt: 178.231
InChI Key: RMXFTNYYIDMHAB-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-hydroxybenzaldehyde is a 5-substituted 2-hydroxy aromatic aldehyde . It is a general chemical reactant/reagent used in the synthesis of Vanadium (V) amino phenolato antitumor agents . It also participates in the synthesis of Schiff base appended porphyrazine .


Synthesis Analysis

5-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of various organic ligands. For instance, it is used in the synthesis of Schiff base appended porphyrazine . It is also used in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin complexes for their cytotoxic activity .


Molecular Structure Analysis

The molecular formula of 5-tert-Butyl-2-hydroxybenzaldehyde is C11H14O2 and its molecular weight is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 .


Chemical Reactions Analysis

5-tert-Butyl-2-hydroxybenzaldehyde is a general chemical reactant/reagent that participates in various chemical reactions. It is used in the synthesis of Schiff base appended porphyrazine . It is also used in the synthesis of Vanadium (V) amino phenolato antitumor agents and dibutyltin complexes for their cytotoxic activity .


Physical And Chemical Properties Analysis

5-tert-Butyl-2-hydroxybenzaldehyde has a refractive index of n20/D 1.539 (lit.) . It has a boiling point of 251-252 °C/729 mmHg (lit.) . The density of this compound is 1.039 g/mL at 25 °C (lit.) .

Scientific Research Applications

Quantum Chemical Analysis

5-Butyl-2-hydroxybenzaldehyde has been a subject of interest in quantum chemical studies. One study explored its molecular structure, spectroscopic properties (FT-IR, FT-Raman, UV-vis, NMR), and molecular docking capabilities, particularly against influenza viral proteins. This analysis included quantum chemical computations using density functional theory, highlighting its potential in bioactivity and molecular electronic parameter studies (Mary & James, 2020).

Synthesis and Characterization

The synthesis of derivatives of 5-Butyl-2-hydroxybenzaldehyde, such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, has been investigated for various applications. These studies focus on optimizing reaction conditions and characterizing the synthesized compounds, which can be crucial for developing new materials or pharmaceuticals (Longchao, 2013).

Catalytic and Oxidative Properties

Research has also been conducted on the use of 5-Butyl-2-hydroxybenzaldehyde in forming complexes that act as catalysts. For instance, complexes formed with this compound have been used in the microwave-assisted oxidation of alcohols, demonstrating its utility in catalytic processes (Sutradhar et al., 2016).

Adsorbent Material Development

Another significant application is in the development of composite adsorbents. A study demonstrated the use of 5-Butyl-2-hydroxybenzaldehyde thiosemicarbazone immobilized onto mesoporous silica for efficient palladium (Pd(II)) detection, separation, and recovery. This highlights its potential in environmental applications, particularly in the recovery of valuable metals from waste samples (Awual et al., 2015).

Safety and Hazards

5-tert-Butyl-2-hydroxybenzaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that this compound is a 5-substituted 2-hydroxy aromatic aldehyde . Aromatic aldehydes are often involved in various biochemical reactions and can interact with a variety of biological targets.

Mode of Action

It is known that aromatic aldehydes can participate in various chemical reactions, such as the formation of schiff bases . Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.

Biochemical Pathways

It is known that this compound participates in the synthesis of schiff base appended porphyrazine . Porphyrazines are macrocyclic compounds that have been studied for their potential applications in photodynamic therapy, a treatment method that uses light to activate a photosensitizer, leading to the production of reactive oxygen species that can kill cancer cells.

Pharmacokinetics

For instance, 5-Butyl-2-hydroxybenzaldehyde has a molecular weight of 178.23 , which is within the range that is generally favorable for oral bioavailability.

Result of Action

It is known that this compound can participate in the synthesis of schiff base appended porphyrazine , which can produce reactive oxygen species when activated by light. This can lead to cellular damage and death, particularly in cancer cells.

properties

IUPAC Name

5-butyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-8,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXFTNYYIDMHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-2-hydroxybenzaldehyde

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